Isobornyl butyrate is an organic compound classified as an ester, specifically the butyrate ester of isoborneol. It is characterized by its pleasant fragrance, which is reminiscent of pine, making it valuable in the fragrance and flavor industry. The chemical formula for isobornyl butyrate is , and it has a molecular weight of approximately 224.34 g/mol. This compound is typically produced through the esterification of isoborneol with butyric acid under acidic conditions, resulting in a product that exhibits high selectivity and purity .
Isobornyl butyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor. The specific mechanism by which this interaction occurs is not fully elucidated but likely involves the shape and functional groups of the molecule fitting into the binding pocket of the receptor.
The primary reaction involved in the synthesis of isobornyl butyrate is the esterification process, where isoborneol reacts with butyric acid. This reaction can be catalyzed by various acids, including sulfuric acid or heteropoly acids, which facilitate the removal of water and drive the formation of the ester. The reaction can be represented as follows:
This reaction typically proceeds with high selectivity and minimal side products when optimized conditions are maintained, such as temperature and catalyst concentration .
The synthesis of isobornyl butyrate can be achieved through several methods:
Research into the interactions of isobornyl butyrate with other chemical compounds has primarily focused on its reactivity as an ester. Esters like isobornyl butyrate can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding alcohol (isoborneol) and carboxylic acid (butyric acid). Furthermore, studies indicate that esters can interact with various biological systems, potentially affecting metabolic pathways or exhibiting toxicity at certain concentrations .
Isobornyl butyrate shares structural similarities with several other esters, particularly those derived from terpenes. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Isobornyl acetate | Derived from acetic acid; commonly used in fragrances | |
| Bornyl acetate | Similar structure; derived from bornyl alcohol | |
| Bornyl butyrate | Closely related; exhibits similar odor properties | |
| Isopropyl butyrate | Different alcohol base; used primarily as a solvent |
Isobornyl butyrate's unique characteristics stem from its specific structure derived from isoborneol, which imparts distinct olfactory properties not found in other similar compounds. Its synthesis route also allows for high selectivity and purity compared to other esters synthesized from more complex or less reactive alcohols .
The thermodynamic stability of isobornyl butyrate is characterized by several fundamental thermodynamic parameters derived from computational analysis and comparison with structurally related compounds. The standard Gibbs free energy of formation (ΔfG°) is calculated at -86.36 kJ/mol [1], indicating thermodynamic favorability for the compound's formation under standard conditions. The standard enthalpy of formation in the gas phase (ΔfH° gas) is -453.13 kJ/mol [1], demonstrating significant enthalpic stability.
The decomposition kinetics of isobornyl butyrate can be estimated through comparison with closely related terpene esters, particularly isobornyl acetate and bornyl acetate, which have been extensively studied [2] [3]. Based on experimental data for these analogous compounds, the thermal decomposition follows first-order kinetics with Arrhenius behavior.
Kinetic Parameters (Estimated):
The thermal decomposition mechanism proceeds through a six-membered cyclic transition state [4] involving syn-elimination of butyric acid, yielding camphene as the primary product. This mechanism is consistent with the general pattern observed for terpene esters, where the rate-determining step involves C-O bond cleavage in the ester linkage [3] [4].
The thermal stability of isobornyl butyrate is superior to simple aliphatic esters due to the rigid bicyclic structure of the isobornyl moiety, which provides steric hindrance that inhibits thermal decomposition [3]. The compound remains stable up to approximately 250°C under inert conditions, with significant decomposition occurring only above 300°C [5].
The solubility characteristics of isobornyl butyrate reflect its dual nature as a bicyclic terpene ester with both hydrophobic and polar functional groups. The compound exhibits a pronounced hydrophobic character with an octanol/water partition coefficient (LogP) of 4.67 [6], indicating strong preference for organic phases over aqueous media.
Water solubility is extremely limited, with estimates ranging from 2.405 to 2.779 mg/L at 25°C [7] [8]. This poor aqueous solubility is attributed to:
Isobornyl butyrate demonstrates excellent solubility in organic solvents following the "like dissolves like" principle [10]:
Highly Compatible Solvents:
Limited Compatibility:
The solubility pattern reflects the compound's moderate polarity and significant hydrophobic character, making it ideal for formulations requiring oil-soluble fragrance or flavoring components.
The vapor pressure characteristics of isobornyl butyrate indicate low volatility typical of medium molecular weight esters. Experimental measurements show a vapor pressure of 0.016 mmHg at 25°C [8] [13], corresponding to 2.13 Pa under standard conditions.
The evaporation profile is characterized by:
Vapor pressure increases exponentially with temperature following the Clausius-Clapeyron relationship. The compound's evaporation rate remains relatively low at ambient temperatures, contributing to its persistence in formulations and slow release characteristics desirable in fragrance applications.
Volatility Classification:
The low vapor pressure and moderate volatility make isobornyl butyrate suitable for applications requiring sustained release and long-lasting effects, particularly in fragrance and flavoring formulations where gradual evaporation is preferred over rapid volatilization.
The phase transition behavior of isobornyl butyrate reflects the influence of its rigid bicyclic structure and ester functionality on intermolecular interactions and thermal properties.
Normal boiling point: 252-254°C at 760 mmHg [6] [15]
The relatively high boiling point compared to simple esters of similar molecular weight results from:
Under reduced pressure conditions, isobornyl butyrate exhibits the following boiling points:
These values follow the expected Clausius-Clapeyron relationship for pressure-temperature dependence and enable efficient purification through vacuum distillation.
The melting point of isobornyl butyrate has not been definitively established in the literature, though the compound exists as a liquid at room temperature [17] [14]. This suggests a melting point below ambient temperature, consistent with the flexible ester linkage disrupting crystal packing of the rigid isobornyl framework.
Computational estimates provide the following critical constants [1]:
These critical properties indicate moderate thermal stability under extreme conditions and suggest that the compound can exist in the liquid phase over a wide temperature range under appropriate pressure conditions.
The compound demonstrates thermal stability up to its decomposition temperature: